![molecular formula C7H9BrN2O2 B2807703 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 956824-07-0](/img/structure/B2807703.png)
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid
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Description
“3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 . It is a type of pyrazole, which is a class of compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of pyrazole compounds, including “3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid”, often involves the reaction of hydrazines with dicarboxylic alkynes, which can be catalyzed by metals such as rhodium . The specific synthesis process for this compound is not detailed in the search results.Molecular Structure Analysis
The molecular structure of “3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” includes a pyrazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . The compound also contains a bromine atom, a methyl group, and a propanoic acid group .Physical And Chemical Properties Analysis
“3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” has a molecular weight of 233.06 and a molecular formula of C7H9BrN2O2 . No further physical or chemical properties are detailed in the search results.Scientific Research Applications
- Imidazole derivatives, including 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid, have shown antibacterial effects. Researchers have explored their potential as antimicrobial agents against various bacterial strains .
Antibacterial Activity
properties
IUPAC Name |
3-(4-bromo-3-methylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-5-6(8)4-10(9-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHCDPIIPNWRLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid |
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